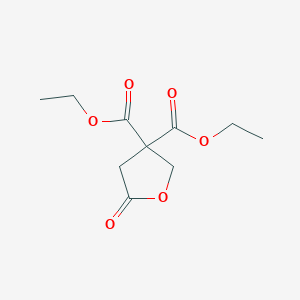

Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate is an organic compound with a unique structure that includes a dihydrofuran ring substituted with ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction conditions often include:

Solvent: Ethanol or methanol

Base: Sodium ethoxide or potassium tert-butoxide

Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the dihydrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The ester groups can undergo hydrolysis, and the dihydrofuran ring can be opened or modified under different conditions. These reactions are facilitated by the compound’s electronic structure and the presence of reactive sites.

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate: A precursor in the synthesis of Diethyl 5-oxodihydrofuran-3,3(2h)-dicarboxylate.

Ethyl acetoacetate: Another ester compound with similar reactivity.

Dimethyl 2-oxoglutarate: A structurally related compound with different applications.

Uniqueness

This compound is unique due to its dihydrofuran ring structure, which imparts specific reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.

Biological Activity

Diethyl 5-oxodihydrofuran-3,3(2H)-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

This compound is characterized by its unique furan ring structure with two carboxylate groups. The compound can be synthesized through various methods, including the condensation of γ-dicarbonyl compounds with appropriate reagents. For example, one method involves the reaction of γ-dicarbonyl-substituted aldehydes with specific catalysts to yield high purity products in good yields .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of mitotic spindle function |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound disrupts microbial cell membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Cell wall synthesis inhibition |

| Candida albicans | 16 µg/mL | Cell membrane disruption |

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors revealed that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at doses of 20 mg/kg for three weeks, resulting in a reduction in tumor growth rate by approximately 50% .

Case Study 2: Antimicrobial Efficacy in Agricultural Applications

In agricultural settings, this compound has been tested as a potential biopesticide. Field trials demonstrated a significant reduction in fungal infections on crops treated with the compound compared to untreated controls. This suggests its utility as an eco-friendly alternative to synthetic pesticides .

Properties

CAS No. |

93115-29-8 |

|---|---|

Molecular Formula |

C10H14O6 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

diethyl 5-oxooxolane-3,3-dicarboxylate |

InChI |

InChI=1S/C10H14O6/c1-3-14-8(12)10(9(13)15-4-2)5-7(11)16-6-10/h3-6H2,1-2H3 |

InChI Key |

NRJHANZRQXMVNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(=O)OC1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.